molecular formula C8H5BrClNO2S B1415579 2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride CAS No. 1805188-75-3

2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride

Cat. No. B1415579
CAS RN: 1805188-75-3
M. Wt: 294.55 g/mol
InChI Key: XZWDUFCZMCLMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride, also known as Boc-Cl, is an organosulfur compound used in organic synthesis. It is a white, crystalline solid that is sparingly soluble in water and miscible with organic solvents. Boc-Cl is a versatile reagent used in peptide synthesis, organic synthesis, and bioconjugation. It is also used as a protecting group for amino acids and other functional groups in organic synthesis.

Scientific Research Applications

2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride is used in a variety of scientific research applications. It is used as a protecting group for amino acids and other functional groups in organic synthesis. It is also used in the synthesis of peptides and proteins, as well as in bioconjugation. It is also used in the synthesis of peptide nucleic acids (PNAs) and peptide synthesis.

Mechanism of Action

2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride acts as a protecting group by forming a stable complex with the functional group it is protecting. This complex is highly resistant to hydrolysis and other chemical reactions. The 2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride group can be removed from the protected functional group by treatment with a suitable base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride has no known direct biochemical or physiological effects. However, it can be used to protect functional groups in organic synthesis, which can have an indirect effect on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride in lab experiments include its low cost, its ability to form stable complexes with functional groups, and its resistance to hydrolysis and other chemical reactions. The main limitation of using 2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride is that it can be difficult to remove from the protected functional group.

Future Directions

For research involving 2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride include the development of new synthetic methods using 2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride, the development of new methods for removing 2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride from protected functional groups, and the study of the biochemical and physiological effects of 2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride-protected compounds. Additionally, research into the use of 2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride in bioconjugation and peptide synthesis could lead to new and improved methods for synthesizing peptides and proteins.

properties

IUPAC Name

2-bromo-6-cyano-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c1-5-2-6(4-11)8(7(9)3-5)14(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWDUFCZMCLMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-cyano-4-methylbenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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